molecular formula C14H19N5O2 B2992204 N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide CAS No. 1002933-32-5

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide

Cat. No. B2992204
CAS RN: 1002933-32-5
M. Wt: 289.339
InChI Key: CZUMLIVERKVWRI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

A simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been discovered. This process is pertinent to derivatives such as 2-pivalamido-3H-pyrimidin-4-ones, showcasing the chemical versatility and reactivity of such compounds under mild conditions (Bavetsias, Henderson, & McDonald, 2004).

Biological Activity

Compounds structurally related to the query chemical have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This illustrates the potential of such compounds in the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimycobacterial Activity

Research into pyridines and pyrazines substituted with various functional groups has demonstrated activity against Mycobacterium tuberculosis. This highlights the relevance of these compounds in addressing infectious diseases, particularly tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Molecular Conformation Studies

Studies on the conformation of pivaloyl derivatives reveal insights into the molecular structures conducive to biological activity. For instance, the Type II β-turn conformation of pivaloyl-L-prolyl-α-aminoisobutyryl-N-methylamide has been investigated, providing a foundation for understanding how molecular conformation affects biological interactions (Prasad, Balaram, & Balaram, 1982).

Anticancer Activity

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives have been explored for their potential anticancer activities. This research area is crucial for the development of novel anticancer agents with improved efficacy and specificity (Abdellatif et al., 2014).

properties

IUPAC Name

2,2-dimethyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-8-7-11(20)17-13(15-8)19-10(6-9(2)18-19)16-12(21)14(3,4)5/h6-7H,1-5H3,(H,16,21)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUMLIVERKVWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide

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